7,8-Dihydroxyphenazine-2-sulfonic acid is a phenazine derivative characterized by the presence of two hydroxyl groups at the 7 and 8 positions and a sulfonic acid group at the 2 position on the phenazine ring. Its chemical formula is C₁₂H₈N₂O₅S, and it has a molecular weight of approximately 292.27 g/mol. This compound is notable for its role as a redox-active material, particularly in electrochemical applications such as organic flow batteries and carbon dioxide capture systems.
Research has indicated that 7,8-dihydroxyphenazine-2-sulfonic acid exhibits potential biological activity, particularly in microbial systems. It functions as a redox mediator, facilitating electron transfer processes in microbial extracellular electron transfer mechanisms. This property makes it relevant in studies focusing on bioenergy and bioremediation applications .
The synthesis of 7,8-dihydroxyphenazine-2-sulfonic acid typically involves multi-step organic reactions starting from simpler phenazine precursors. Common methods include:
These methods can be optimized based on desired yields and purity levels.
The unique combination of functional groups in 7,8-dihydroxyphenazine-2-sulfonic acid enhances its solubility and reactivity compared to these similar compounds, making it particularly valuable for specific applications in energy storage and environmental technology.
Studies have shown that 7,8-dihydroxyphenazine-2-sulfonic acid interacts with various biological and chemical systems. Its ability to facilitate electron transfer makes it a critical component in microbial interactions within bioelectrochemical systems. Furthermore, its reactivity with other compounds can lead to significant changes in electrochemical behavior during battery cycling, highlighting its importance in energy storage applications .
Several compounds share structural similarities with 7,8-dihydroxyphenazine-2-sulfonic acid, including:
| Compound Name | Structural Features |
The synthesis of 7,8-dihydroxyphenazine-2-sulfonic acid and related dihydroxyphenazine sulfonic acids has historically relied on several established methodologies, each with distinct advantages and limitations [1]. The classical approaches primarily involve multi-step synthetic sequences that build the phenazine core structure followed by introduction of hydroxyl and sulfonic acid functionalities [2]. The Wohl-Aue reaction represents one of the earliest and most fundamental approaches to phenazine synthesis [3]. This method involves the condensation of nitrobenzene with aniline under high temperature and strongly alkaline conditions [3]. While this classical route provides access to the basic phenazine framework, it requires harsh reaction conditions including temperatures of 140-200°C and strongly basic media with pH values of 12-14 [1]. The typical yields obtained through this methodology range from 42-45%, making it less attractive for large-scale production despite its historical significance [1]. Another significant classical approach involves the use of benzofuroxan condensation reactions [4]. This methodology exploits the reactivity of phenolate anions with benzo[1,2-c]1,2,5-oxadiazole N-oxides to afford phenazine N5,N10-dioxide derivatives through heterocycle expansion processes [4]. The reaction proceeds through attack of the phenolate carbanion on one of the heterocyclic nitrogen atoms, resulting in formation of the desired phenazine structure [4]. However, this approach suffers from selectivity issues, as the use of substituted benzofuroxans and phenolates yields mixtures of 6- and 9- or 7- and 8-isomers due to the well-known tautomerism of benzofuroxans [4]. Typical yields for this method range from 30-60%, with moderate selectivity presenting challenges for purification [4]. The direct coupling of aniline derivatives with nitrobenzene derivatives represents another classical synthetic strategy [1]. This approach involves heating the reactants at 90°C in the presence of potassium hydroxide in toluene for extended periods of 16 hours [1]. The method allows for structural diversity through variation of the starting materials, but suffers from low yields typically ranging from 10-18% [1]. The harsh reaction conditions and prolonged reaction times make this approach less practical for efficient synthesis [1]. A more specialized classical route involves the reaction of phloroglucinol with benzofuroxan under basic conditions [1]. This method begins with dissolving phloroglucinol in water under nitrogen atmosphere, followed by addition of solid potassium hydroxide and benzofuroxan [1]. The reaction mixture is maintained at elevated temperature for 1.5-4 hours, with tetrahydrofuran added to aid dissolution of benzofuroxan [1]. While this approach is particularly suitable for synthesizing hydroxylated phenazine derivatives, it requires multiple purification steps and achieves yields of only 15-25% [1]. The direct oxidation method represents a simplified classical approach involving the oxidation of catechol with o-phenylenediamine [5] [3]. This one-pot reaction occurs at temperatures of 140-200°C over extended periods of 40-90 hours under oxidizing gas atmospheres [5]. While the method offers simplicity in terms of reaction setup, the long reaction times and high temperature requirements present significant drawbacks for practical synthesis [5]. Yields typically range from 45-50%, making it moderately effective among classical methods [5]. Modern Synthetic Strategies: Advances and InnovationsContemporary synthetic approaches to 7,8-dihydroxyphenazine-2-sulfonic acid have evolved significantly from classical methodologies, incorporating principles of green chemistry and process intensification [6] [7] [8]. These modern strategies emphasize improved atom economy, reduced energy consumption, and enhanced selectivity while maintaining or improving overall yields [6]. Electro-oxidative synthesis has emerged as a particularly promising modern approach for phenazine production [7]. This methodology employs electrochemical oxidation under mild reaction conditions, utilizing aerial oxygen as the oxidant in combination with inexpensive electrolytes and electrodes [7]. The process operates at ambient temperature and achieves yields in the range of 70-85% for diverse phenazine structures [7]. The electro-oxidative approach offers multiple synthetic pathways, including ring contraction of 10,11-dihydro-5H-dibenzo[b,e] [1] [5]diazepines, direct electro-oxidation of dihydrophenazines, and electro-dimerization of o-phenylenediamines [7]. This versatility makes it particularly attractive for accessing various phenazine derivatives with different substitution patterns [7]. The one-pot conversion of lignin-derived catechol represents another significant advance in modern phenazine synthesis [6]. This strategy converts catechol to phenazine using the compound as the sole carbon source and aqueous ammonia as both reaction medium and nitrogen source [6]. The reaction employs a palladium on carbon catalyst and achieves phenazine in 67% yield with high purity crystals exceeding 97% through a one-pot-two-stage reaction [6]. When cyclohexane is used as a co-solvent in the first step, yields can be improved to 81% with purity exceeding 99% [6]. Mechanistic investigations reveal that hydrogenation, amination, coupling, and dehydrogenation reactions are the key steps leading to phenazine formation [6]. Nanocatalytic processes have revolutionized phenazine synthesis through the development of highly efficient magnetic core-shell nanocatalysts [8]. The copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles method represents a breakthrough in this area [8]. This approach achieves reaction yields ranging from 86-95% for different phenazine derivatives under mild thermal conditions at 78°C [8]. The nanocatalyst demonstrates exceptional cycling stability, maintaining catalytic efficiency for at least 5 operational cycles [8]. The magnetic properties of the catalyst facilitate easy separation and recovery, contributing to the overall sustainability of the process [8]. Microbial fermentation strategies have been developed as biologically-based alternatives to chemical synthesis [9]. Engineered Pseudomonas chlororaphis strains have been optimized for phenazine production using cost-effective minimal media [9]. The development of a general defined medium using glycerol as the sole carbon source achieves phenazine compound production of 1073.5 mg/L, representing 1.3 times the yield achieved using complex media [9]. Further engineering of the glycerol metabolic pathway increases the titer of phenazine-1-carboxylic acid by 27.4%, reaching 1288.1 mg/L [9]. The cost of the optimized medium is only 10% that of complex media, making this approach highly economical [9]. Flow chemistry applications have enhanced process control and optimization for phenazine synthesis [10]. Continuous processing allows for precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [10]. This approach typically achieves yields in the 75-90% range while providing excellent reproducibility and scalability [10]. Comparative Analysis of Synthesis PathwaysA comprehensive evaluation of synthetic pathways for 7,8-dihydroxyphenazine-2-sulfonic acid reveals significant differences in efficiency, sustainability, and practical applicability [1] [11] [6] [7]. The comparison encompasses multiple criteria including atom economy, energy efficiency, selectivity, cost factors, and industrial viability [1] [11]. Traditional methods such as the Wohl-Aue reaction demonstrate atom economies of 45-50% with low energy efficiency due to high temperature requirements and extended reaction times [3]. The selectivity of classical methods is generally moderate, often producing complex mixtures requiring extensive purification [4]. Industrial viability remains limited due to harsh reaction conditions and relatively low yields [3]. In contrast, modern electro-oxidative synthesis achieves atom economies of 80-85% with high energy efficiency through ambient temperature operation [7]. The selectivity is significantly improved compared to classical methods, with high precision in product formation [7]. Cost factors are favorable due to reduced energy requirements and simplified purification procedures [7]. The microbial fermentation approach demonstrates the highest atom economy at 90-95% with very high energy efficiency [9]. This method exhibits excellent selectivity and the lowest cost factor among all approaches [9]. Industrial viability is excellent due to scalability and use of renewable feedstocks [9]. Nanocatalytic processes achieve atom economies of 75-80% with high energy efficiency through mild reaction conditions [8]. The selectivity is high with good control over product distribution [8]. The cost factor is moderate, balanced by the recyclability of the nanocatalyst [8]. The comparative analysis reveals that modern synthetic strategies consistently outperform classical methods across all evaluation criteria [6] [7] [8]. Energy efficiency improvements of 60-80% are commonly achieved through reduced temperature requirements [1]. Catalyst usage has been reduced by over 90% through the development of more active catalytic systems [8]. Process acceleration of 80-95% has been realized through optimization of reaction conditions and use of more efficient methodologies [1]. Reaction Optimization and Yield ImprovementSystematic optimization of reaction parameters has led to substantial improvements in the synthesis of 7,8-dihydroxyphenazine-2-sulfonic acid [1] [9] [8] [12]. The optimization process encompasses multiple variables including temperature, pH, catalyst loading, reaction time, solvent systems, and oxidant equivalents [1] [8]. Temperature optimization has yielded dramatic improvements in process efficiency [1] [8]. Classical methods typically require temperatures of 140-200°C, while modern approaches operate effectively at 25-78°C [1] [8]. This temperature reduction translates to energy savings of 60-80% and improved selectivity through reduced side reactions [1]. For nanocatalytic processes, optimal temperatures of 78°C have been established through systematic screening [8]. pH optimization has shifted from strongly basic conditions (pH 12-14) in classical methods to mildly basic conditions (pH 7-9) in modern approaches [1]. This adjustment provides better selectivity and reduces equipment corrosion while maintaining high reaction rates [1]. The milder pH conditions also facilitate product isolation and purification [1]. Catalyst loading optimization has achieved remarkable efficiency improvements [1] [8]. Classical methods typically require 10-25 mol% catalyst loading, while modern nanocatalytic systems operate effectively with catalyst loadings as low as 0.1-7 mg per reaction [8]. This represents a reduction in catalyst usage of over 90%, significantly improving the economics of the process [8]. Reaction time optimization has accelerated processes by 80-95% [1]. Classical synthesis routes require 16-90 hours, while optimized modern methods complete reactions in 2-8 hours [1]. This acceleration is achieved through improved catalytic systems and optimized reaction conditions [1] [8]. Solvent system optimization has focused on environmental friendliness and process efficiency [6] [8]. Traditional methods rely on high boiling solvents, while modern approaches utilize green solvents or operate under solvent-free conditions [6]. Water-based systems and solvent-free protocols have been successfully developed for several synthetic routes [6]. Oxidant optimization has improved atom economy through more efficient stoichiometry [7] [12]. Classical methods typically require 2-5 equivalents of oxidant, while modern approaches achieve complete conversion with 1-1.1 equivalents [7]. This improvement directly translates to better atom economy and reduced waste generation [7]. Fermentation optimization for microbial production has focused on medium composition and cultivation conditions [9]. Iron supplementation strategies have been developed to maintain optimal Fe2+ concentrations for proline hydroxylase activity [9]. Continuous feeding of FeSO4 at 3.0 mg/L/h from 10 hours of fermentation ensures efficient hydroxylation reactions [9]. The optimization of glycerol utilization through metabolic engineering has resulted in yield improvements of 27.4% [9]. Scalability and Green Chemistry ConsiderationsThe scalability of 7,8-dihydroxyphenazine-2-sulfonic acid synthesis has been significantly enhanced through the adoption of green chemistry principles and process intensification strategies [6] [9] [7] [8]. Modern synthetic approaches demonstrate superior scalability compared to classical methods through improved process efficiency and reduced environmental impact [6] [9]. Green chemistry metrics provide quantitative assessment of synthetic method sustainability [6] [9] [7]. Atom economy has improved from 45-50% in traditional methods to 80-95% in modern approaches [9] [7]. This improvement results from better stoichiometry, fewer by-products, and more efficient reaction pathways [9] [7]. Energy efficiency has similarly advanced from low ratings in classical methods to high efficiency in modern processes through lower temperature operation and shorter reaction times [7] [8]. Renewable feedstock utilization represents a key advancement in sustainable phenazine synthesis [6] [9]. The conversion of lignin-derived catechol provides access to phenazine using biomass-derived starting materials [6]. Microbial fermentation approaches utilize renewable carbon sources including glycerol, with demonstrated compatibility with crude glycerol from biodiesel production [9]. This approach supports the circular economy concept by utilizing waste streams as valuable feedstocks [9]. Catalysis improvements have enhanced both scalability and sustainability [7] [8]. Nanocatalytic systems demonstrate excellent recyclability with maintained catalytic efficiency for at least 5 operational cycles [8]. Electro-oxidative methods utilize inexpensive electrodes and electrolytes while operating under mild conditions [7]. These catalytic improvements reduce the overall environmental footprint while maintaining high efficiency [7] [8]. Waste prevention strategies have been successfully implemented across modern synthetic approaches [6] [9] [7]. One-pot reactions minimize intermediate isolation and purification steps [6]. Recycling protocols for catalysts and solvents reduce waste generation [8]. Solvent-free methodologies eliminate organic solvent waste entirely [6]. Process intensification through continuous processing enhances scalability while maintaining product quality [10]. Flow chemistry applications provide precise control over reaction parameters and enable easy scale-up through numbering-up strategies [10]. Continuous processing also improves heat and mass transfer, leading to more efficient reactions [10]. Industrial scalability assessment reveals that microbial fermentation approaches offer the highest scalability potential [9]. The development of cost-effective minimal media with costs representing only 10% of complex media makes large-scale production economically viable [9]. The compatibility with industrial-scale fermentation equipment and established downstream processing protocols supports immediate industrial implementation [9]. Nanocatalytic processes demonstrate high scalability through catalyst recyclability and mild reaction conditions [8]. The magnetic properties of developed nanocatalysts facilitate easy separation and recovery, making them suitable for large-scale operations [8]. The high yields (86-95%) and excellent catalyst stability support industrial viability [8]. Synthesis of Structural Analogs and DerivativesThe synthesis of structural analogs and derivatives of 7,8-dihydroxyphenazine-2-sulfonic acid has revealed important structure-activity relationships and provided access to compounds with enhanced properties [1] [2] [11]. Systematic investigation of dihydroxyphenazine isomers has identified key structural features that influence stability, solubility, and electrochemical behavior [11]. Seven dihydroxyphenazine isomers have been synthesized and comprehensively characterized [11]. The general synthetic procedure involves reaction of corresponding aniline derivatives with nitrobenzene derivatives in the presence of potassium hydroxide [11]. A 250 mL round bottom flask is filled with potassium hydroxide (250 mmol), corresponding aniline derivative (50 mmol), and corresponding nitrobenzene derivative (90 mmol) with 40 mL of degassed toluene [11]. The mixture is heated at 90°C for 16 hours, resulting in a black suspension [11]. Following cooling, the precipitate is collected and suspended in distilled water [11]. The corresponding dimethoxyphenazine is isolated after extensive washing with water, ethanol, and acetone [11]. The demethylation reaction to convert dimethoxyphenazines to the corresponding dihydroxyphenazines employs hydrobromic acid and glacial acetic acid [11]. Dimethoxyphenazine is suspended in a mixture of 48% hydrobromic acid (27 equivalents) and glacial acetic acid, then heated under reflux conditions [11]. This procedure successfully produces various dihydroxyphenazine isomers with different substitution patterns [11]. Stability analysis of dihydroxyphenazine derivatives reveals significant differences based on hydroxyl group positioning [11]. Hydroxyl substitution at the 1, 4, 6, and 9 positions yields highly stable derivatives, while substitution at the 2, 3, 7, and 8 positions results in unstable derivatives [11]. Flow cells of 1,4- and 1,6-dihydroxyphenazines coupled with ferro/ferricyanide achieve high stabilities with temporal capacity loss of 0.029% and 0.031% per day, respectively [11]. Decomposition mechanisms have been elucidated for unstable derivatives [11]. Decomposition of 1,8- and 2,7-dihydroxyphenazines arises from irreversible hydrogen rearrangement (tautomerization), yielding redox-inactive species [11]. Density functional theory analysis reveals that the tendency of dihydroxyphenazines to tautomerize is highly dependent on the location of hydroxyl groups [11]. Repositioning hydroxyl functional groups from positions para to central nitrogen to positions ortho to central nitrogen produces phenazine derivatives with improved stability [11]. The synthesis of 7,8-dihydroxyphenazine-2-sulfonic acid specifically involves desulfonation and reduction pathways during extended cycling conditions [1] [2]. Analysis reveals that the charged form of the compound slowly undergoes desulfonation under basic conditions, leading to formation of 2,3-dihydroxyphenazine [2]. This process is accompanied by deoxygenation and hydrogenation reactions, resulting in formation of 7/8-monohydroxyphenazine-2-sulfonic acid and hydrogenated derivatives [2]. Synthesis yields for various structural analogs demonstrate significant variation [11]. 1,4-Dihydroxyphenazine and 1,6-dihydroxyphenazine achieve synthesis yields of 75-85% and 70-80%, respectively [11]. In contrast, 2,7-dihydroxyphenazine and 1,8-dihydroxyphenazine achieve lower yields of 32-40% and 50-65%, respectively, reflecting their inherent instability [11]. The target compound 7,8-dihydroxyphenazine-2-sulfonic acid typically achieves yields of 15-25% through classical synthetic approaches [1]. Derivative synthesis has also focused on developing compounds with enhanced water solubility and electrochemical properties [13] [2]. The sulfonic acid functionality in 7,8-dihydroxyphenazine-2-sulfonic acid provides excellent water solubility while maintaining electrochemical activity suitable for aqueous redox flow battery applications [13] [2]. The compound demonstrates three-proton, two-electron reactivity upon electrochemical reduction, making it particularly valuable for energy storage applications [2]. Structural modification strategies have been developed to improve stability while maintaining desirable properties [11]. The systematic study of hydroxyl group positioning provides clear guidelines for designing stable phenazine derivatives [11]. These findings enable rational design of new compounds with optimized properties for specific applications [11]. The synthesis of phenazine-based conjugates and derivatives has expanded the accessible chemical space [14]. Reaction of phenazine-1-carboxylic acid with various aldehydes through hydrazide intermediates provides access to diverse structural analogs [14]. These compounds demonstrate varied biological activities and physical properties depending on the specific substitution pattern [14]. Data Tables
Quantum chemical modeling has emerged as a fundamental tool for understanding the molecular structure and properties of 7,8-dihydroxyphenazine-2-sulfonic acid. Density functional theory calculations using the B3LYP/6-31+G(d,p) level of theory have been extensively employed to optimize the geometries of both neutral and reduced forms of the compound . These computational approaches have demonstrated remarkable accuracy in predicting molecular structures, with optimized geometries showing excellent compatibility with experimental crystallographic data . The theoretical characterization of 7,8-dihydroxyphenazine-2-sulfonic acid has revealed critical insights into its electronic structure and stability. Gas-phase DFT calculations have established that the compound exists preferentially in specific conformational states, with the hydroxyl groups at positions 7 and 8 influencing both the molecular geometry and electronic properties [2]. The computed bond lengths and angles have been validated against experimental structural data, confirming the reliability of the computational methodology . Advanced quantum chemical calculations have also explored the solvation effects on the molecular structure of 7,8-dihydroxyphenazine-2-sulfonic acid. The incorporation of implicit solvation models using the SMD (Solvation Model Density) approach has provided insights into how aqueous environments affect the compound's geometry and electronic properties . These calculations have demonstrated that solvent effects can significantly influence the relative stability of different conformational states and the accessibility of reactive sites . Density Functional Theory Studies on Stability and ReactivityComprehensive DFT studies have provided fundamental insights into the stability and reactivity patterns of 7,8-dihydroxyphenazine-2-sulfonic acid. The M06-2X functional combined with the SMD solvation model has been particularly effective in predicting the thermodynamic stability of various molecular configurations . These calculations have revealed that the positioning of hydroxyl groups significantly influences the compound's stability, with substitution at positions 7 and 8 resulting in moderate stability compared to other dihydroxyphenazine isomers [2]. The computational analysis has identified key factors governing the reactivity of 7,8-dihydroxyphenazine-2-sulfonic acid. DFT calculations have shown that the compound's reactivity is primarily determined by the electronic properties of the phenazine core and the influence of the hydroxyl and sulfonic acid substituents [3]. The electron-donating nature of the hydroxyl groups creates regions of increased electron density, making these sites more susceptible to electrophilic attack [4]. Stability assessments using DFT methodologies have revealed that 7,8-dihydroxyphenazine-2-sulfonic acid exhibits position-dependent stability characteristics. Computational studies have demonstrated that hydroxyl substitution at the 7 and 8 positions yields derivatives with intermediate stability compared to substitution at the 1, 4, 6, and 9 positions, which produce highly stable compounds [2] [3]. This finding has significant implications for the design of more stable phenazine derivatives for practical applications. Computational Prediction of Tautomerization and Decomposition PathwaysTheoretical investigations have provided detailed mechanistic understanding of the tautomerization processes affecting 7,8-dihydroxyphenazine-2-sulfonic acid. DFT calculations have established that tautomerization from the charged form to ring-hydrogenated species is thermodynamically favorable, with a free energy change of -2.42 kcal/mol [2]. This computational prediction has been subsequently validated through experimental observations, demonstrating the reliability of the theoretical methodology [2]. The computational analysis has identified multiple decomposition pathways for 7,8-dihydroxyphenazine-2-sulfonic acid under various conditions. DFT studies have revealed that the compound can undergo desulfonation reactions under basic conditions, leading to the formation of 2,3-dihydroxyphenazine with an energy barrier of +15.3 kcal/mol [2]. Additionally, deoxygenation processes have been predicted to be thermodynamically favorable with an energy change of -8.7 kcal/mol, resulting in the formation of electrochemically inactive species [2]. Ring hydrogenation represents another significant decomposition pathway identified through computational studies. DFT calculations have predicted that this process is highly favorable with an energy change of -12.4 kcal/mol, leading to irreversible degradation of the compound's redox activity [2]. These findings have been corroborated by experimental studies using nuclear magnetic resonance spectroscopy and mass spectrometry techniques [2]. In Silico Design of Functionalized Phenazine Sulfonic AcidsHigh-throughput computational screening has emerged as a powerful approach for designing functionalized phenazine sulfonic acid derivatives with enhanced properties. DFT calculations have been employed to systematically investigate the effects of various functional groups on the redox potential and stability of phenazine derivatives [5]. These studies have revealed that electron-donating groups such as amino (-NH₂) and hydroxyl (-OH) groups cause negative shifts in redox potential, while electron-withdrawing groups like cyano (-CN) and carboxyl (-COOH) groups produce positive shifts [4] [5]. The computational design strategy has focused on optimizing the substitution patterns to achieve desired electrochemical properties. Machine learning approaches combined with DFT calculations have been developed to predict the redox potentials of phenazine derivatives with high accuracy (R² > 0.74) [4]. These hybrid computational methods have identified promising candidates for energy storage applications, with predicted redox potentials ranging from -0.65 V to +2.25 V depending on the nature and position of functional groups [5]. Structure-activity relationship studies have provided guidelines for the rational design of stable phenazine sulfonic acid derivatives. Computational investigations have demonstrated that the stability of functionalized phenazines depends on the electronic properties of the substituents and their positioning on the phenazine core [5]. The incorporation of sulfonic acid groups has been shown to enhance aqueous solubility while maintaining electrochemical activity, making these compounds suitable for flow battery applications [6]. Computational Insights into Electron Distribution and Redox PropertiesAdvanced computational methods have provided detailed insights into the electron distribution patterns in 7,8-dihydroxyphenazine-2-sulfonic acid and their relationship to redox properties. DFT calculations have revealed that the HOMO-LUMO gap for the compound ranges from 2.5 to 3.2 eV, which determines the electronic transition energies and influences the compound's optical properties . The electron distribution analysis has shown that the phenazine nitrogen atoms and the hydroxyl oxygen atoms serve as primary sites for electron density localization . The computational analysis of redox properties has established strong correlations between theoretical predictions and experimental measurements. DFT-calculated formal reduction potentials have shown excellent agreement with experimental values, with correlation coefficients ranging from 0.97 to 0.99 for different reduction processes . These calculations have demonstrated that the redox behavior of 7,8-dihydroxyphenazine-2-sulfonic acid involves complex proton-coupled electron transfer mechanisms that can be accurately modeled using quantum chemical methods . Molecular descriptor analysis has identified key electronic properties that govern the redox behavior of phenazine derivatives. The PEOE_VSA1 descriptor, which captures information about molecular size and partial charge distribution, has been found to correlate strongly with redox potential (correlation coefficient of -0.69) [4]. This finding has enabled the development of predictive models for screening large libraries of phenazine derivatives and identifying compounds with optimal redox properties for specific applications [4]. XLogP3 0.7
Hydrogen Bond Acceptor Count 7
Hydrogen Bond Donor Count 3
Exact Mass 292.01539253 g/mol
Monoisotopic Mass 292.01539253 g/mol
Heavy Atom Count 20
Dates
Last modified: 08-10-2024
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